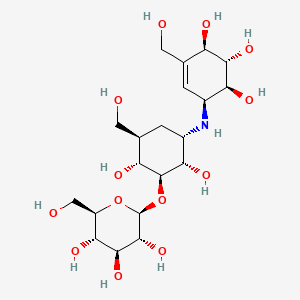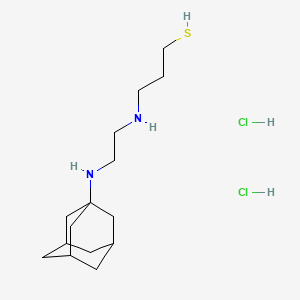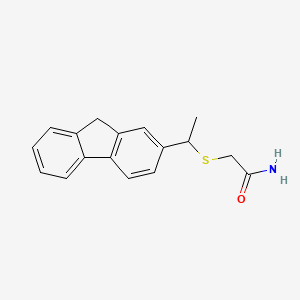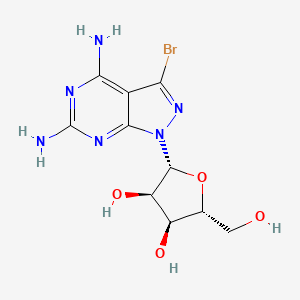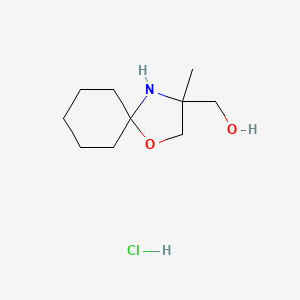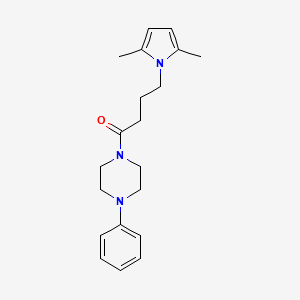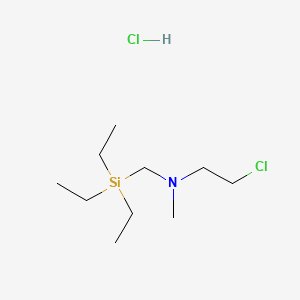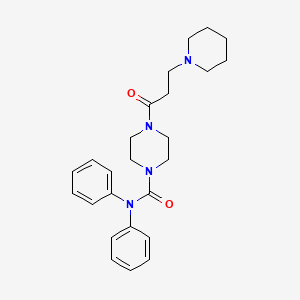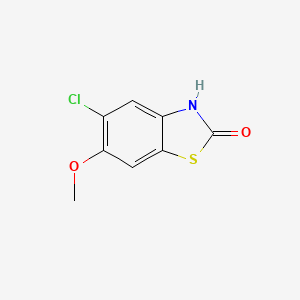
2(3H)-Benzothiazolone, 5-chloro-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- is an organic compound belonging to the class of benzothiazolones. It is characterized by a benzene ring fused to a thiazole ring, with a chlorine atom at the 5th position and a methoxy group at the 6th position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- typically involves the reaction of 5-chloro-2-aminobenzenethiol with methoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazolone structure. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazolones, depending on the nucleophile used.
Scientific Research Applications
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone, 5-chloro-6-methoxy- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Additionally, the compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolinone, 5-chloro-6-methoxy-: Similar structure but with an oxygen atom in place of the sulfur atom in the thiazole ring.
5-Chloro-6-methoxy-2,3-dihydrobenzoxazole-2-one: Another related compound with a similar benzoxazole structure.
Uniqueness
2(3H)-Benzothiazolone, 5-chloro-6-methoxy- is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical and biological properties. Its thiazole ring also differentiates it from benzoxazole analogs, potentially leading to different reactivity and applications.
Properties
CAS No. |
80689-15-2 |
|---|---|
Molecular Formula |
C8H6ClNO2S |
Molecular Weight |
215.66 g/mol |
IUPAC Name |
5-chloro-6-methoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-6-3-7-5(2-4(6)9)10-8(11)13-7/h2-3H,1H3,(H,10,11) |
InChI Key |
HEIQAZAOOSKTDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


